Fluorexetamine Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

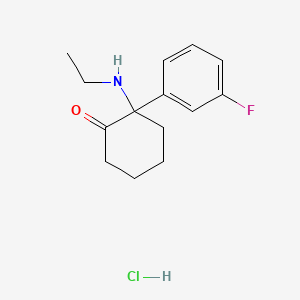

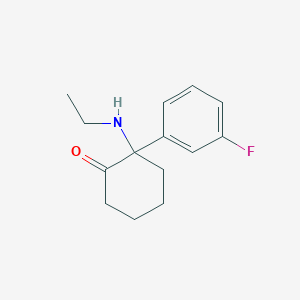

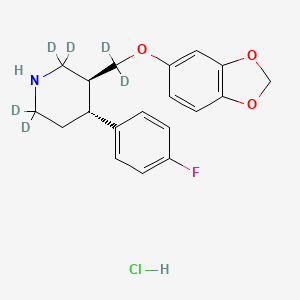

Fluorexetamine Hydrochloride, also known as 2-(ethylamino)-2-(3-fluorophenyl)cyclohexanone hydrochloride, is a novel compound belonging to the arylcyclohexylamine family. It is known for its dissociative effects and has been classified as a designer drug. This compound has been sold over the internet since around 2017, although it remains relatively uncommon .

Méthodes De Préparation

The synthesis of Fluorexetamine Hydrochloride involves multiple steps. One common method starts with the preparation of the intermediate 3-fluorophenylcyclohexanone. This intermediate is then reacted with ethylamine under controlled conditions to form Fluorexetamine. The final step involves the conversion of Fluorexetamine to its hydrochloride salt by treatment with hydrochloric acid .

Analyse Des Réactions Chimiques

Fluorexetamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: Fluorexetamine can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert Fluorexetamine to its secondary amine derivatives.

Substitution: Substitution reactions, particularly involving the fluorine atom, can lead to the formation of different analogues. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions

Applications De Recherche Scientifique

Fluorexetamine Hydrochloride has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of novel psychoactive substances.

Biology: Research studies investigate its effects on the central nervous system, particularly its dissociative properties.

Medicine: Although not approved for medical use, it is studied for its potential therapeutic effects and adverse reactions.

Industry: It is used in the development of new chemical entities and the study of structure-activity relationships .

Mécanisme D'action

Fluorexetamine Hydrochloride exerts its effects primarily through the inhibition of the N-methyl-D-aspartate (NMDA) receptor, similar to other arylcyclohexylamines like ketamine. This inhibition leads to a decrease in excitatory neurotransmission, resulting in dissociative and anesthetic effects. Additionally, it may interact with other neurotransmitter systems, contributing to its overall pharmacological profile .

Comparaison Avec Des Composés Similaires

Fluorexetamine Hydrochloride is structurally similar to other compounds in the arylcyclohexylamine family, such as:

- Hydroxetamine (HXE)

- Methoxetamine (MXE)

- Deschloro-N-ethyl ketamine (O-PCE)

- 2-Fluorodeschloroketamine (2F-NENDCK)

- 3-Fluorodeschloroketamine (3-FXE) Compared to these compounds, this compound is unique due to the presence of a fluorine atom on the phenyl ring, which may influence its pharmacokinetics and pharmacodynamics .

Propriétés

Formule moléculaire |

C14H19ClFNO |

|---|---|

Poids moléculaire |

271.76 g/mol |

Nom IUPAC |

2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one;hydrochloride |

InChI |

InChI=1S/C14H18FNO.ClH/c1-2-16-14(9-4-3-8-13(14)17)11-6-5-7-12(15)10-11;/h5-7,10,16H,2-4,8-9H2,1H3;1H |

Clé InChI |

NKESGDXNJKATKD-UHFFFAOYSA-N |

SMILES canonique |

CCNC1(CCCCC1=O)C2=CC(=CC=C2)F.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B10827382.png)

![pentapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(3-oxido-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B10827394.png)

![8-nitro-1-(hydroxymethyl)-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B10827402.png)

![methyl (1S,9S,14E,15R,16R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B10827427.png)